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Compound of Interest

Ethyl 1-methyl-5-phenylpyrazole-
Compound Name:
3-carboxylate

Cat. No.: B155895

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the
structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological
activities.[1][2] The precise characterization of these molecules is paramount for drug
discovery, quality control, and mechanistic studies. This guide provides a detailed
spectroscopic analysis of a key pyrazole derivative, Ethyl 1-methyl-5-phenylpyrazole-3-
carboxylate. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality
behind experimental choices and data interpretation. This document serves as an authoritative
reference for the unambiguous structural elucidation and confirmation of this compound.

Molecular Structure and Physicochemical
Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's
structure. Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is comprised of a central pyrazole
ring substituted at positions 1, 3, and 5. The nitrogen at position 1 is methylated, the carbon at
position 3 bears an ethyl carboxylate group, and the carbon at position 5 is attached to a
phenyl ring.

Caption: Molecular structure of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate.
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Table 1: Physicochemical Properties

Property Value
Molecular Formula C13H14N202
Molecular Weight 230.26 g/mol

Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-
IUPAC Name Y yrorpheny Py
carboxylate

| Core Structure | Pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule.[3] By analyzing the chemical shifts, coupling patterns, and
integration of proton (*H) and carbon (33C) signals, a complete structural map can be
assembled.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard
methodology for acquiring high-quality NMR spectra for pyrazole derivatives.[3]

Methodology:

e Sample Preparation: Weigh 5-10 mg of the Ethyl 1-methyl-5-phenylpyrazole-3-
carboxylate sample.

» Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically
Chloroform-d (CDCIs), in a 5 mm NMR tube. CDClIs is chosen for its ability to dissolve a wide
range of organic compounds and its single, well-defined residual solvent peak.

o Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (& = 0.00
ppm).
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o Data Acquisition (*H NMR): Acquire the spectrum on a 300 MHz or 500 MHz spectrometer.
Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

o Data Acquisition (33C NMR): Acquire the spectrum using a proton-decoupled pulse
sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve an
adequate signal-to-noise ratio.[3]

e Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by
phase and baseline correction.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum provides a quantitative count of the different types of protons in the
molecule and reveals their neighboring environment through spin-spin coupling.

Table 2: 1H NMR Spectral Data (Predicted, in CDCIs)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons of the
C5-phenyl
group,
exhibiting
~7.40-7.50 Multiplet (m) 5H Ar-H complex
splitting due to
their varied
electronic
environments.

The lone proton
on the pyrazole
ring. Its
downfield shift is

~6.80 Singlet (s) 1H Pyrazole C4-H influenced by the
aromatic nature
of the ring and
the adjacent

ester group.

The methylene
protons of the
ethyl ester are
~4.35 Quartet (q) 2H -O-CH2-CHs split into a
guartet by the
adjacent methyl

group (n+1 rule).

The N-methyl
protons are a
) singlet as they
~3.85 Singlet (s) 3H N-CHs _
have no adjacent
protons to couple

with.
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| ~1.38 | Triplet (t) | 3H | -O-CH2-CHs | The terminal methyl protons of the ethyl ester are split
into a triplet by the adjacent methylene group. |

13C NMR Spectral Data and Interpretation

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: 13C NMR Spectral Data (Predicted, in CDClIs)
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Chemical Shift (5,
ppm)

~162.0

Carbon Type

Carbonyl

Assignment Rationale

The ester carbonyl
carbon,

C=0 characteristically
found in the
downfield region.

~148.0

Aromatic

The carbon atom

attached to the

electron-withdrawing
Pyrazole C3 )

ester group is

significantly

deshielded.

~144.0

Aromatic

The carbon atom

Pyrazole C5 attached to the phenyl
group.

~129.0 - 130.0

Aromatic

Aromatic carbons of

the phenyl ring.
Phenyl C p yinng

Multiple peaks are

expected.

~108.0

Aromatic

The protonated
carbon of the pyrazole
ring, typicall

Pyrazole C4 J yP Y
appearing more
upfield than the

substituted carbons.

~61.0

Aliphatic

The methylene carbon
-O-CH2-CHs
of the ethyl ester.

~37.0

Aliphatic

N-CHs The N-methyl carbon.

~14.5 | Aliphatic | -O-CH2-CHs | The terminal methyl carbon of the ethyl ester. |
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

 Instrument Background: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid Ethyl 1-methyl-5-phenylpyrazole-3-

carboxylate sample directly onto the ATR crystal.[3]

o Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically

by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the key absorption bands and compare them to known correlation

tables.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Table 4: IR Absorption Bands and Functional Group Assignments

Wavenumber (cm—?)

Vibration Type

Functional Group

Aromatic (Phenyl &

~3100-3000 C-H Stretch

Pyrazole)
~2980-2850 C-H Stretch Aliphatic (CHs, CHz2)
~1725 C=0 Stretch Ester Carbonyl

~1600, ~1490, ~1450

C=C / C=N Stretch

Aromatic & Pyrazole Rings

~1250

C-O Stretch

Ester
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| ~770, ~700 | C-H Bend | Monosubstituted Phenyl Ring |

The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm~1, which
is characteristic of the ester carbonyl (C=0) stretch. This, combined with the aromatic and
aliphatic C-H and C-O stretching vibrations, provides strong evidence for the proposed
structure. The spectrum for the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate,
shows similar characteristic peaks.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron lonization - EI):

o Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC)
system, which separates it from any impurities.

« lonization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule,
causing it to lose an electron and form a positively charged molecular ion (M*e).

e Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation
into smaller, characteristic charged ions.

e Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value
typically corresponds to the molecular ion.

e Molecular lon (M*e): For Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (C13H14N202),
the expected molecular ion peak will be at m/z = 230.
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o Key Fragmentation Patterns: The fragmentation provides a structural fingerprint. Common
losses for this molecule include the ethoxy group from the ester and cleavage of the
substituents from the pyrazole ring. The mass spectrum for the similar ethyl 5-methyl-1H-
pyrazole-3-carboxylate shows a molecular weight of 154.1665, providing a reference for the
pyrazole-ester core.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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